N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
Descripción
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a pyrazolo[1,5-a]pyrazinone derivative featuring a propanamide linker, a cyclohexenylethyl chain, and a para-isopropylphenyl substituent. This scaffold is structurally distinct due to its fused pyrazolo-pyrazinone core, which is rare in literature but shares similarities with pyrazoline and pyrazolo-pyrimidine derivatives (e.g., ).
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c1-19(2)21-8-10-22(11-9-21)23-18-24-26(32)29(16-17-30(24)28-23)15-13-25(31)27-14-12-20-6-4-3-5-7-20/h6,8-11,16-19H,3-5,7,12-15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXYCJBWRCKWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCCC4=CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Molecular Formula: C27H32N4O2
Molecular Weight: 476.64 g/mol
LogP: 4.6526
Hydrogen Bond Acceptors: 5
Hydrogen Bond Donors: 2
Polar Surface Area: 60.832 Ų
The compound features a complex framework that includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar pyrazolo derivatives. For instance, compounds derived from this structural class have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. In one study, derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
| Compound | IC50 (μM) | Target Organism |
|---|---|---|
| Compound 6a | 1.35 | Mycobacterium tuberculosis |
| Compound 6e | 2.18 | Mycobacterium tuberculosis |
| Compound 7e | 40.32 | Mycobacterium tuberculosis |
Anticancer Activity
The anticancer properties of compounds similar to this compound have been investigated in several studies. These compounds often demonstrate cytotoxicity against various cancer cell lines, leveraging their ability to interfere with cellular processes such as DNA replication and repair mechanisms.
In a recent investigation, a series of pyrazolo derivatives were tested against human cancer cell lines with promising results indicating their potential as anticancer agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the core structure can significantly enhance its efficacy and selectivity towards specific biological targets.
Key observations regarding SAR include:
- Substituent Effects: The presence of bulky groups like propan-2-yl on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Ring Modifications: Alterations in the cyclohexene moiety can influence the compound's binding affinity to target proteins.
- Functional Group Variations: The introduction of electron-withdrawing or electron-donating groups can modulate the compound's reactivity and interaction with biological targets.
Case Study 1: Antitubercular Activity
In a study focused on developing new antitubercular agents, compounds similar to this compound were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The most potent derivatives demonstrated significant activity with low cytotoxicity towards human cells .
Case Study 2: Anticancer Screening
Another study evaluated the anticancer potential of pyrazolo derivatives against various cancer cell lines, including breast and lung cancer models. The results indicated that specific structural modifications led to enhanced cytotoxic effects, suggesting a pathway for further development of these compounds as therapeutic agents .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The pyrazolo[1,5-a]pyrazine moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrazine showed promising activity against various cancer cell lines, suggesting that N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide may have similar effects due to its structural similarities .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is also under investigation. Inhibiting cyclooxygenase (COX) enzymes is a common target for anti-inflammatory drugs.
Case Study : In vitro studies have shown that compounds featuring similar functional groups can inhibit COX enzymes effectively, leading to reduced inflammation in experimental models .
Antimicrobial Activity
Preliminary assessments suggest that this compound may possess antimicrobial properties. Compounds with a similar scaffold have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Study : A recent study highlighted the antimicrobial efficacy of synthesized compounds with pyrazole and thiazole derivatives, indicating that this compound could be explored for similar applications .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicological profile of this compound is critical for its development as a therapeutic agent. Early-stage studies are essential to assess its safety profile in biological systems.
Análisis De Reacciones Químicas
Amide Group (Propanamide)
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Hydrolysis : Under acidic or basic conditions, the amide can hydrolyze to form a carboxylic acid (propanoic acid derivative) or its conjugate base.
-
Reduction : LiAlH₄ or NaBH₄ could reduce the amide to an amine, though this is less common due to steric hindrance.
Pyrazolo[1,5-a]pyrazin-4-one Ring
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Nucleophilic substitution : The 5-position (bearing the cyclohexenyl group) may undergo substitution reactions, particularly if activated by electron-withdrawing groups.
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Oxidation/Reduction : The 4-oxo group could participate in redox reactions, such as reduction to a dihydro derivative or oxidation to a quinone-like structure.
Cyclohexenyl Group
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Addition reactions : The double bond in cyclohexene could react with electrophiles (e.g., bromine, epoxidation agents) or undergo hydrogenation to form cyclohexyl derivatives .
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Ring-opening : Acidic or basic conditions may lead to ring-opening via electrophilic attack on the cyclohexene.
Potential Reaction Pathways
| Reaction Type | Reagents/Conditions | Product | Key Mechanism |
|---|---|---|---|
| Amide hydrolysis | H₂SO₄/H₂O or NaOH/EtOH | Propanoic acid derivative + ammonium salt | Nucleophilic attack on carbonyl carbon. |
| Pyrazolo ring substitution | Nucleophile (e.g., NH₂⁻, OH⁻) | Substituted pyrazolo[1,5-a]pyrazin-4-one | Nucleophilic aromatic substitution at position 5. |
| Cyclohexene epoxidation | mCPBA or H₂O₂/acid catalyst | Epoxide derivative | Electrophilic addition to the double bond. |
| Amide reduction | LiAlH₄, THF | Amine derivative | Reduction of the amide carbonyl to a methylene group. |
Biological and Chemical Implications
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Enzymatic interactions : The pyrazolo core may bind to biological targets (e.g., kinases, proteases) via hydrogen bonding or π-π interactions, as observed in similar pyrazolo derivatives.
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Metabolic stability : The cyclohexenyl group’s reactivity could influence the compound’s pharmacokinetics, with potential susceptibility to metabolic oxidation or hydrolysis .
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
The target compound’s structural analogs fall into three categories:
Pyrazolo[1,5-a]pyrazinone Derivatives: Limited in number, but the para-isopropylphenyl group enhances lipophilicity compared to halogenated variants (e.g., 4-fluorophenyl in ) .
Pyrazolo-Pyrimidine/Propanamide Hybrids : Example 53 () contains a pyrazolo[3,4-d]pyrimidin core with fluorinated aryl groups, optimized for kinase inhibition (e.g., ROCK1) .
Table 1: Structural and Physicochemical Comparison
Bioactivity and Computational Insights
- Pyrazoline Derivatives () : Demonstrated moderate antioxidant activity but lower binding affinity compared to fused-core analogs due to reduced planarity .
- Bioactivity Clustering (): Compounds with pyrazolo-pyrazinone cores cluster with kinase inhibitors, while pyrazolines align with antioxidants, highlighting structural determinants of activity .
Computational Analysis :
- Noncovalent Interactions: The target compound’s cyclohexenylethyl group may enhance hydrophobic interactions, as analyzed via methods in .
- Docking Efficiency : Chemical Space Docking () enriches high-affinity compounds, suggesting the target’s para-isopropylphenyl group improves docking scores compared to smaller substituents .
Spectroscopic and Crystallographic Comparisons
- NMR Profiling: Unlike phenylpropanoid derivatives (), the target compound’s pyrazinone core would show distinct 13C-NMR signals near 160–170 ppm (carbonyl groups) .
- Crystallography: SHELX () is widely used for structural validation; pyrazolo-pyrazinones may exhibit unique packing motifs vs. pyrazoline carbaldehydes .
Q & A
Basic: What are the common synthetic routes for this compound, and how can intermediates be validated?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Cyclization of pyrazolo[1,5-a]pyrazine precursors (e.g., via [4+2] cycloaddition or nucleophilic substitution).
- Amide coupling using EDCI/HOBt or other activating agents for the propanamide moiety.
- Functionalization of the cyclohexenyl ethyl group via alkylation or Grignard reactions.
Validation Strategies:
- HPLC-MS for intermediate purity (>98% by HPLC, as in ).
- NMR (1H/13C) to confirm regioselectivity, especially for pyrazolo-pyrazine ring formation.
- XRD (using SHELX programs for structural verification ).
Advanced: How can Bayesian optimization improve reaction yields for this compound?
Methodological Answer:
Bayesian optimization ( ) can systematically explore reaction parameters (e.g., temperature, solvent ratio, catalyst loading) to maximize yield. Example workflow:
Define parameters : 3-5 variables (e.g., time, equivalents of coupling reagent).
Initial DoE : Use fractional factorial design (as in ) to generate baseline data.
Algorithmic iteration : Update the model with experimental outcomes to predict optimal conditions.
Example Optimization Table:
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Reaction Temp (°C) | 60–120 | 90 | +22% |
| Catalyst Loading | 5–15 mol% | 10 mol% | +15% |
| Solvent (DMF:THF) | 1:1–1:3 | 1:2 | +18% |
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR :
- 1H NMR to confirm substitution patterns on aromatic rings (e.g., para-isopropylphenyl in pyrazolo-pyrazine).
- 13C DEPT to resolve overlapping signals in the cyclohexenyl group.
- HRMS : Validate molecular formula (e.g., isotopic pattern for Cl/Br absence).
- IR : Confirm amide C=O stretch (~1650–1700 cm⁻¹).
Advanced: How can computational modeling (e.g., Multiwfn) resolve electron-density contradictions in XRD data?
Methodological Answer:
When XRD refinement (via SHELXL ) shows ambiguous electron density:
Topology Analysis : Use Multiwfn ( ) to calculate Laplacian of electron density (∇²ρ) at bond critical points.
Electrostatic Potential Mapping : Identify regions of charge depletion/accumulation to validate hydrogen-bonding networks.
Wavefunction Overlay : Compare DFT-optimized geometry with XRD coordinates to resolve disorder.
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